molecular formula C19H20N2O5S3 B6523449 2-(benzenesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine CAS No. 891389-84-7

2-(benzenesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine

Cat. No.: B6523449
CAS No.: 891389-84-7
M. Wt: 452.6 g/mol
InChI Key: KPVMWFXOFUMFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzenesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine is a useful research compound. Its molecular formula is C19H20N2O5S3 and its molecular weight is 452.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.05343526 g/mol and the complexity rating of the compound is 718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(benzenesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine is a derivative of thiazole and sulfonamide, which have gained attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C17H20N2O4S2\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_4\text{S}_2

Key Properties

PropertyValue
Molecular Weight368.48 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot available

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and interact with biological pathways. Some of the key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including α-amylase and urease , which are critical in carbohydrate metabolism and nitrogen metabolism, respectively .
  • Antimicrobial Activity : Similar thiazole derivatives have demonstrated antimicrobial properties against a range of pathogens, suggesting potential for this compound in treating infections .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the low micromolar range, indicating strong efficacy .

Enzyme Inhibition Studies

A detailed investigation into the enzyme inhibition properties revealed:

  • α-Amylase Inhibition : The compound showed a dose-dependent inhibition profile with an IC50 value comparable to standard inhibitors.
  • Urease Inhibition : It demonstrated significant urease inhibition with IC50 values ranging from 10 to 30 µM, which is promising for potential applications in treating conditions like peptic ulcers .

Case Studies

  • Case Study on Antimalarial Activity :
    A study investigated a related thiazole derivative's activity against Plasmodium falciparum, revealing that structural modifications significantly impacted its efficacy. The study emphasized the importance of substituents on the thiazole ring for enhancing biological activity .
  • Structural Activity Relationship (SAR) Analysis :
    A series of thiazole sulfonamides were synthesized and evaluated for their biological activities. The results indicated that variations in the sulfonamide moiety influenced both enzyme inhibition and antimicrobial properties significantly. This highlights the potential for optimizing the lead compound through structural modifications .

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(2-methoxyethyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S3/c1-14-8-10-16(11-9-14)28(22,23)18-17(20-12-13-26-2)27-19(21-18)29(24,25)15-6-4-3-5-7-15/h3-11,20H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVMWFXOFUMFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=CC=C3)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.